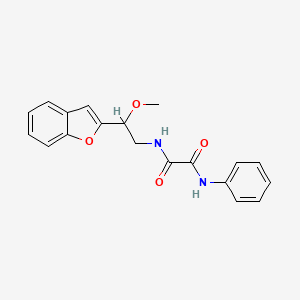

N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-phenyloxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .

Synthesis Analysis

Benzofuran derivatives can be synthesized through various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring through proton quantum tunneling .Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. For instance, a gold(I) complex can catalyze the cycloisomerization of a broad range of 2-(iodoethynyl)aryl esters to give 3-iodo-2-acyl benzofurans .Aplicaciones Científicas De Investigación

Neuroprotective and Antioxidant Effects

Neuroprotective and Antioxidant Properties

Benzofuran derivatives, including those structurally similar to N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-phenyloxalamide, have been studied for their neuroprotective and antioxidant activities. For example, a series of novel benzofuran-2-carboxamide derivatives were synthesized and found to exhibit considerable protection against NMDA-induced excitotoxic neuronal cell damage and showed marked anti-excitotoxic effects. These compounds also demonstrated ROS scavenging and antioxidant activities, suggesting their potential in neuroprotection and oxidative stress management (Cho et al., 2015).

Antimicrobial and Antioxidant Studies

Synthesis and Biological Evaluation

Research on benzofuran derivatives extends to their antimicrobial and antioxidant properties. A study synthesized and characterized benzofuran-2-yl(phenyl)methanone derivatives, evaluating their antimicrobial and antioxidant activities. The findings suggest that these compounds possess promising antimicrobial and antioxidant effects, contributing to their potential as leads for the development of new therapeutics (Rashmi et al., 2014).

Enzyme Inhibition for Therapeutic Applications

Inhibition of Enzymatic Activities

The inhibitory effects of benzofuran derivatives on various enzymes have been a subject of interest, particularly in the context of cancer therapy and metabolic disorders. For instance, potent CYP19 (aromatase) inhibitors have been developed from benzofuran derivatives, showing significant in vitro inhibitory activity and selectivity, suggesting their utility in the treatment of hormone-dependent cancers (Saberi et al., 2006).

Potential Antitumor Activities

Antitumor Potential

Benzofuran compounds have also been investigated for their antitumor activities. Novel 1H-cyclopenta[b]benzofuran lignans isolated from Aglaia elliptica demonstrated significant in vitro inhibition of cancer cell growth, indicating their potential as cytostatic agents in cancer treatment (Lee et al., 1998).

Direcciones Futuras

Propiedades

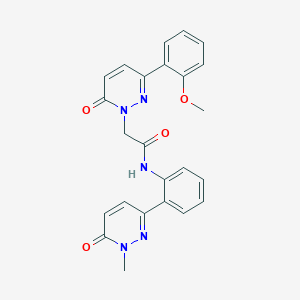

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N'-phenyloxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c1-24-17(16-11-13-7-5-6-10-15(13)25-16)12-20-18(22)19(23)21-14-8-3-2-4-9-14/h2-11,17H,12H2,1H3,(H,20,22)(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGDRMIBPXUKKMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C(=O)NC1=CC=CC=C1)C2=CC3=CC=CC=C3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-phenyloxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-7-(4-chlorophenyl)sulfonylpyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2413964.png)

![2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide](/img/structure/B2413965.png)

![3-(Benzenesulfonyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline](/img/structure/B2413972.png)

![(E)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylthio)benzamide](/img/structure/B2413974.png)

![N-(5-chloro-2-methoxyphenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2413975.png)

![2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2413977.png)

![3-((5-((2,5-dimethylbenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2413979.png)